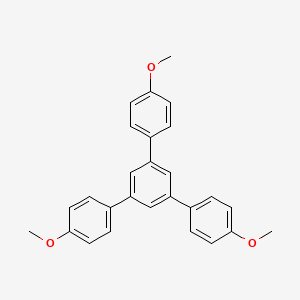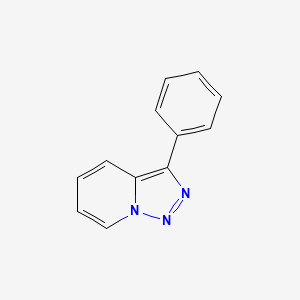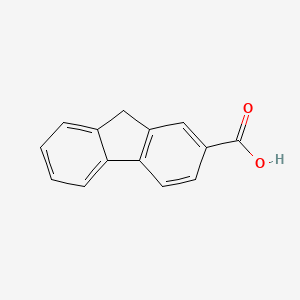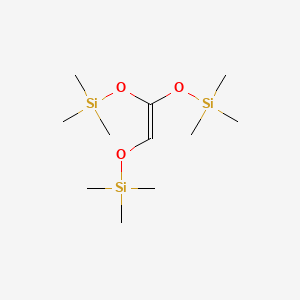
Tris(trimethylsiloxy)ethylen
Übersicht
Beschreibung
Tris(trimethylsiloxy)ethylene is a useful research compound. Its molecular formula is C11H28O3Si3 and its molecular weight is 292.59 g/mol. The purity is usually 95%.
The exact mass of the compound Tris(trimethylsiloxy)ethylene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tris(trimethylsiloxy)ethylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(trimethylsiloxy)ethylene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese und Stereoselektive Reaktionen
Tris(trimethylsiloxy)ethylen ist ein vielseitiges Reagenz in der organischen Synthese. Es wurde in der stereospezifischen Synthese von Insektiziden eingesetzt, wie z. B. Ajuqarin-IV . Forscher verwenden es, um funktionelle Gruppen einzuführen oder komplexe Moleküle mit hoher Stereoselektivität zu erzeugen.
Mikrowellen-gestützte Reaktionen
Die Verbindung findet Anwendung in Mikrowellen-gestützten Reaktionen. So wurde sie beispielsweise bei der Synthese von 2-Hydroxy-1-phenylethanon verwendet . Mikrowellenbestrahlung kann chemische Reaktionen beschleunigen, die Ausbeute verbessern und die Reaktionszeiten verkürzen, wodurch diese Verbindung in Ansätzen der grünen Chemie wertvoll wird.
Oberflächenmodifizierung und hydrophobe Beschichtungen
Aus früheren Forschungsarbeiten ist bekannt, dass Tris(trimethylsiloxy)silyl-propyl-Gruppen in der Seitenkette Migrations-Trends an der Oberfläche von Polyurethan-Filmen zeigen. Diese Migration führt zu einer verbesserten Oberflächenhydrophobie und Wasserbeständigkeit, selbst bei geringen Silikonkonzentrationen . Daher könnte die Verbindung nützlich sein, um wasserabweisende Beschichtungen zu erzeugen oder Oberflächen zu modifizieren.
Wirkmechanismus
Tris(trimethylsilyloxy)ethylene, also known as Tris(trimethylsiloxy)ethylene or 2,2,7,7-tetramethyl-4-((trimethylsilyl)oxy)-3,6-dioxa-2,7-disilaoct-4-ene, is a chemical compound with the molecular formula C11H28O3Si3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Eigenschaften
IUPAC Name |
1,2-bis(trimethylsilyloxy)ethenoxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28O3Si3/c1-15(2,3)12-10-11(13-16(4,5)6)14-17(7,8)9/h10H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZGHPGTZRTDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC=C(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28O3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219144 | |
| Record name | (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69097-20-7 | |
| Record name | 2,2,7,7-Tetramethyl-4-[(trimethylsilyl)oxy]-3,6-dioxa-2,7-disilaoct-4-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69097-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069097207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [vinyl-2-ylidenetris(oxy)]tris[trimethylsilane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Tris(trimethylsilyloxy)ethylene in organic synthesis?
A1: Tris(trimethylsilyloxy)ethylene is primarily utilized for the one-carbon chain extension of carboxylic acid chlorides to yield terminal α-hydroxy ketones. [, ] This reaction proceeds under Lewis acid catalysis and can be performed even in the absence of a solvent. []
Q2: Are there any advantages to using Triethylamine in conjunction with Tris(trimethylsilyloxy)ethylene for the synthesis of α-hydroxy ketones from acid chlorides?
A2: Yes, incorporating Triethylamine offers several benefits. Firstly, it enhances the reactivity of the acid chloride, facilitating the reaction. Secondly, it serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction. [] This scavenging action is crucial as HCl can decompose the silylated enol intermediate. Thirdly, Triethylamine protects the silylated enol, thereby eliminating the need for an excess of Tris(trimethylsilyloxy)ethylene. []
Q3: What are the key physical properties and storage recommendations for Tris(trimethylsilyloxy)ethylene?
A3: Tris(trimethylsilyloxy)ethylene is a colorless liquid with a boiling point of 54-56°C at 0.1 mmHg and a density of 0.886 g/cm3. [] It is soluble in common organic solvents but reacts with and is insoluble in water. [] Given its reactivity with protic solvents, it's crucial to store Tris(trimethylsilyloxy)ethylene in a sealed container away from atmospheric moisture. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
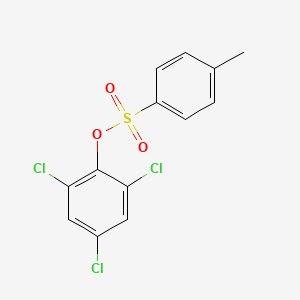
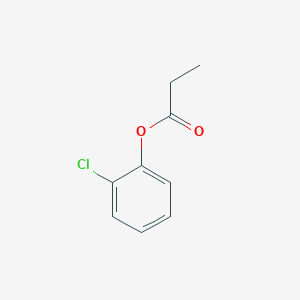
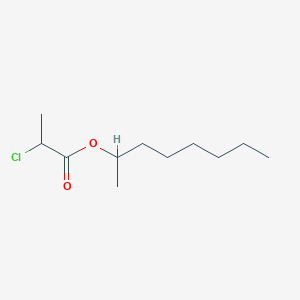
![Tetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1296475.png)
![Tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1296476.png)
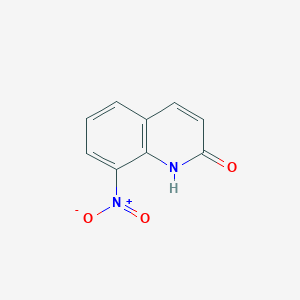
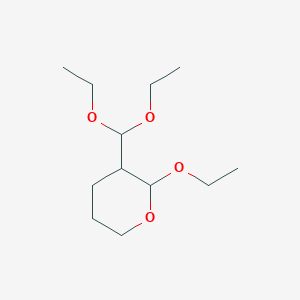


![2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1296487.png)
